molecular formula C11H16ClNO B1486226 3-(Benzylamino)cyclobutanol hydrochloride CAS No. 2203717-04-6

3-(Benzylamino)cyclobutanol hydrochloride

Cat. No.: B1486226
CAS No.: 2203717-04-6
M. Wt: 213.7 g/mol
InChI Key: UJWCJUYNUXJWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)cyclobutanol hydrochloride (Molecular Formula: C12H18ClNO, Average Mass: 227.732 ) is a cyclobutane-based chemical scaffold of interest in modern drug discovery research. The cyclobutane ring is an attractive, three-dimensional (3D) structural motif that is underrepresented in commercial screening libraries. Incorporating such fragments can improve the shape diversity and physicochemical properties of compound collections, which is a key goal in Fragment-Based Drug Discovery (FBDD) to maximize the chances of identifying novel hits . The structure combines a cyclobutanol group with a benzylamine moiety, a combination seen in advanced pharmaceutical intermediates. In particular, the cis-isomer of this compound has been documented as a specific chemical entity . In medicinal chemistry, the benzylamino group is a valuable functional group for probing receptor interactions. Research on morphinan derivatives has shown that replacing a phenolic hydroxyl group with a benzylamino group can maintain or alter binding affinity and selectivity at opioid receptor types (such as MOR and KOR), while potentially conferring greater metabolic stability . This makes 3-(Benzylamino)cyclobutanol hydrochloride a versatile building block for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) for central nervous system (CNS) targets. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the identity, purity, and suitability of the product for their specific purposes.

Properties

IUPAC Name

3-(benzylamino)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-6-10(7-11)12-8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWCJUYNUXJWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzylamino)cyclobutanol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions. This article provides a comprehensive overview of the biological activity of 3-(Benzylamino)cyclobutanol hydrochloride, including synthesis methods, biological evaluations, and relevant case studies.

The biological activity of 3-(Benzylamino)cyclobutanol hydrochloride can be attributed to its interaction with various biological targets. Research indicates that compounds containing cyclobutane moieties can exhibit diverse pharmacological properties, including:

  • Enzyme Inhibition : Cyclobutane derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
  • Opioid Receptor Binding : Similar compounds have demonstrated affinity for μ and κ opioid receptors, suggesting potential analgesic properties .

In Vitro Studies

Recent studies have evaluated the in vitro biological activities of 3-(Benzylamino)cyclobutanol hydrochloride. These studies typically assess:

  • Cytotoxicity : The compound's effect on various cancer cell lines has been investigated, revealing significant cytotoxic activity. For instance, IC50 values were determined against MCF-7 and KB-V1 cell lines, showing promising results .
  • Antiviral Activity : Some derivatives have exhibited inhibitory effects against viruses, indicating potential use in antiviral therapies .

Case Studies

  • Cancer Cell Line Evaluation : A study involving the evaluation of 3-(Benzylamino)cyclobutanol hydrochloride against different cancer cell lines showed an IC50 range between 0.69 mM to 22 mM, highlighting its potential as an anticancer agent .
  • Opioid Receptor Affinity : Research on structurally similar compounds indicated significant binding affinities at opioid receptors, with some derivatives achieving subnanomolar affinities, suggesting that modifications in the structure can enhance biological activity .

Comparative Biological Activity

A comparative analysis of various cyclobutane derivatives is presented in the table below:

Compound NameIC50 (µM)Target Receptor/Activity
3-(Benzylamino)cyclobutanol HCl0.69-22Cancer Cell Lines
Cyclorphan0.026μ Opioid Receptor
Butorphan0.03κ Opioid Receptor
Other Cyclobutane DerivativesVariesVarious Enzymatic Targets

Safety and Toxicity

The safety profile of 3-(Benzylamino)cyclobutanol hydrochloride has yet to be fully established; however, preliminary studies suggest that its toxicity may vary based on structural modifications and dosage. Further research is necessary to elucidate its safety parameters.

Scientific Research Applications

Chemical Synthesis

3-(Benzylamino)cyclobutanol hydrochloride serves as a versatile building block in organic synthesis. It is particularly useful for:

  • Synthesis of Complex Molecules : The compound can be utilized to construct more complex organic molecules through various chemical reactions, including substitution and functionalization.
  • Intermediate in Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to the development of new therapeutic agents.

Pharmacological Investigations

Research indicates that 3-(Benzylamino)cyclobutanol hydrochloride may interact with specific biological targets, making it a candidate for therapeutic applications:

  • Enzyme Interaction Studies : Preliminary studies suggest that the compound may bind to enzymes or receptors, influencing their activity. The benzylamino moiety facilitates binding through hydrogen bonding and hydrophobic interactions, while the cyclobutane ring contributes to its overall biological efficacy.
  • Potential Therapeutic Uses : Investigations into its pharmacological properties indicate possible applications in treating various conditions by modulating enzyme activity or receptor interactions.

Case Studies and Research Findings

Several studies have explored the applications and mechanisms of action of 3-(Benzylamino)cyclobutanol hydrochloride:

  • Biological Activity Studies : Research has shown that this compound can inhibit specific enzymes, suggesting its potential role as a drug candidate. The dual functionality provided by the benzylamino and cyclobutanol groups enhances its interaction with biological targets .
  • Synthetic Pathways : Various synthetic routes have been developed for producing this compound efficiently, often involving reactions between cyclobutanone and benzylamine under reducing conditions. These methods illustrate its accessibility for further research purposes.

Comparison with Similar Compounds

Cyclobutane Derivatives with Amino Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
3-(Benzylamino)cyclobutanol hydrochloride C₁₁H₁₆ClNO 213.71 (estimated) Not explicitly listed Benzylamino group, hydroxyl group on cyclobutane
3-Methylcyclobutanamine hydrochloride C₅H₁₂ClN 121.61 89381-07-7 Methyl group instead of benzylamino
cis-3-(Aminomethyl)cyclobutanol hydrochloride C₅H₁₂ClNO 137.61 1404365-04-3 Aminomethyl substituent, cis-configuration

Key Differences :

  • Solubility: The hydroxyl group in 3-(Benzylamino)cyclobutanol improves aqueous solubility relative to non-hydroxylated analogs like 3-Methylcyclobutanamine hydrochloride .

Benzylamino-Containing Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Core Structure
3-(Benzylamino)cyclobutanol hydrochloride C₁₁H₁₆ClNO 213.71 Cyclobutanol backbone
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride C₁₃H₁₈ClNO₃ 271.74 1257403-90-9 Pentanoate ester with ketone
Benzyl 3-aminopropanoate hydrochloride C₁₀H₁₄ClNO₂ 223.68 99616-43-0 Propanoate ester backbone

Key Differences :

  • Backbone Flexibility: The cyclobutane ring imposes conformational rigidity, whereas pentanoate and propanoate esters (e.g., Methyl 5-(benzylamino)-3-oxopentanoate) offer greater flexibility, impacting pharmacokinetic properties .

Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride C₁₂H₁₆ClNO₃ 257.71 1207894-63-0 Carboxylic acid, benzyloxy group
4-(3-Aminophenyl)butanoic acid hydrochloride C₁₀H₁₄ClNO₂ 215.68 1329613-52-6 Butanoic acid, aminophenyl

Key Differences :

  • Acidity: The carboxylic acid group in 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride confers higher acidity (pKa ~2-3) compared to the hydroxyl group in 3-(Benzylamino)cyclobutanol (pKa ~10-12) .
  • Aromatic Interactions: The benzyloxy group in 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride may engage in π-stacking, whereas the benzylamino group in 3-(Benzylamino)cyclobutanol facilitates hydrogen bonding .

Preparation Methods

Direct Reductive Amination of Cyclobutanone with Benzylamine

The most straightforward and commonly reported method for synthesizing 3-(benzylamino)cyclobutanol hydrochloride involves reductive amination of cyclobutanone with benzylamine. This method proceeds as follows:

  • Reaction Components: Cyclobutanone and benzylamine are reacted in the presence of a reducing agent.
  • Solvents: Typical solvents include ethanol or methanol, which dissolve both reactants and facilitate the reaction.
  • Catalysts and Reducing Agents: Catalysts may be employed to enhance reaction rates; common reducing agents include sodium borohydride or catalytic hydrogenation systems.
  • Reaction Conditions: The reaction is generally carried out under mild temperatures to prevent side reactions.
  • Salt Formation: The crude amine product is treated with hydrochloric acid to form the hydrochloride salt, improving the compound’s crystallinity and stability.

This method is amenable to scale-up and industrial production, where continuous flow reactors and advanced purification techniques can optimize yield and purity. The reductive amination route is efficient and provides a direct approach to the target molecule without the need for protecting groups or multi-step intermediates.

Multi-Step Synthesis via Functionalized Cyclobutanone Intermediates

Alternative synthetic routes involve the preparation of functionalized cyclobutanone derivatives, which are then converted into the benzylamino-substituted cyclobutanol. A representative multi-step approach includes:

  • Step 1: Synthesis of 3-(Benzyloxy)-1-cyclobutanone

    • Starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, a nucleophilic substitution reaction under alkaline conditions yields a cyclobutane intermediate.
    • This intermediate is deprotected and hydrolyzed under acidic conditions to form 3-oxocyclobutanecarboxylic acid.
    • The acid is converted to a silver carboxylate, which undergoes the Hunsdiecker reaction with bromine to form a bromoalkane intermediate.
    • Finally, nucleophilic substitution of the bromoalkane with benzyl alcohol in the presence of a base (e.g., sodium hydride) produces 3-(benzyloxy)-1-cyclobutanone.
  • Step 2: Conversion to 3-(Benzylamino)cyclobutanol

    • The benzyloxy group can be converted to the benzylamino substituent via amination reactions, typically involving nucleophilic substitution or reductive amination steps.
  • Reaction Conditions and Solvents:

    • The nucleophilic substitution and Hunsdiecker reactions are carried out in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or carbon tetrachloride.
    • Reaction temperatures range from 0 °C to 70 °C depending on the step.
    • Bases used include sodium hydride, n-butyl lithium, or potassium tert-butoxide.
  • Advantages:

    • This route allows for structural modifications on the cyclobutane ring before amination.
    • The method is suitable for industrial scale due to the use of readily available starting materials and relatively mild conditions.
  • Limitations:

    • Multi-step synthesis increases complexity and may reduce overall yield.
    • Requires careful control of reaction conditions to avoid side reactions.

This synthetic route is documented with detailed reaction parameters, emphasizing its industrial applicability and efficiency.

Amidation and Esterification Approaches on Cyclobutane Derivatives

In related cyclobutane chemistry, amidation and esterification reactions have been employed to functionalize cyclobutane rings, which could be adapted for the synthesis of 3-(benzylamino)cyclobutanol derivatives:

  • General Procedure:

    • Cyclobutanone derivatives are converted to acyl chlorides.
    • Reaction with amines such as benzylamine in the presence of bases like DIPEA (N,N-diisopropylethylamine) in dichloromethane at low temperature (0 °C) leads to amide formation.
    • Subsequent reduction or modification steps yield the desired cyclobutanol amine derivatives.
  • Purification:

    • Products are purified by column chromatography.
    • Solvents such as ethyl acetate, hexanes, and dichloromethane are commonly used.
  • Reaction Times:

    • Reactions are typically stirred overnight at room temperature.

While this method is more commonly applied to amide synthesis, it provides a framework for modifying cyclobutane rings with amino functionalities, potentially applicable to the target compound synthesis.

Reaction Parameters and Optimization

A summary of key reaction parameters extracted from the literature for the preparation of 3-(benzylamino)cyclobutanol hydrochloride and related intermediates is presented below:

Parameter Typical Range/Condition Notes
Solvents Ethanol, Methanol, THF, DCM, Acetonitrile Choice depends on reaction step and solubility
Temperature 0 °C to 70 °C Lower temps for sensitive steps, higher for substitutions
Reaction Time 5 to 24 hours Longer times for complete conversion
Bases Sodium hydride, n-Butyl lithium, Potassium tert-butoxide, DIPEA Used for deprotonation and nucleophilic activation
Reducing Agents Sodium borohydride, Catalytic hydrogenation For reductive amination steps
Catalysts Pd(OAc)2 with ligands (e.g., rac-BINAP) Used in coupling reactions for amination
Molar Ratios Amine:Ketone ~1:1 to 5:1 Excess amine or formic acid used to drive reaction

Chemical Reaction Analysis and Mechanistic Insights

  • Reductive Amination Mechanism: The ketone group of cyclobutanone reacts with benzylamine to form an imine intermediate, which is subsequently reduced to the secondary amine, 3-(benzylamino)cyclobutanol.
  • Hunsdiecker Reaction: Decarboxylative halogenation of silver carboxylate intermediates generates alkyl bromides, which serve as electrophiles for subsequent nucleophilic substitution.
  • Nucleophilic Substitution: Benzyl alcohol or benzylamine nucleophiles displace halides on cyclobutane derivatives to introduce the benzyl substituent.
  • Salt Formation: Treatment with hydrochloric acid protonates the amine, yielding the hydrochloride salt, which is more crystalline and easier to handle.

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges
Reductive amination (cyclobutanone + benzylamine) Direct reaction with reducing agent, salt formation Simple, direct, scalable Requires careful control of reduction
Multi-step via 3-(benzyloxy)-1-cyclobutanone Nucleophilic substitution, Hunsdiecker reaction, amination Allows structural modifications Multi-step, longer synthesis time
Amidation/Esterification of cyclobutane derivatives Acyl chloride formation, amide coupling, reduction Versatile for functionalization More complex purification

Q & A

Q. What are the established synthetic routes for 3-(benzylamino)cyclobutanol hydrochloride, and what reaction conditions are critical for yield optimization?

The synthesis typically involves three key steps: (1) formation of a cyclobutyl intermediate (e.g., cyclobutanone or cyclobutanol derivatives), (2) introduction of the benzylamino group via reductive amination or nucleophilic substitution, and (3) final purification as the hydrochloride salt. Critical parameters include temperature control during cyclobutane ring formation (to avoid ring strain-induced side reactions) and stoichiometric adjustments in the amination step to minimize byproducts like N-alkylated impurities . Solvent choice (e.g., dichloromethane or methanol) and acidification protocols (HCl gas vs. aqueous HCl) also influence crystallinity and purity .

Q. How can researchers confirm the structural identity and purity of 3-(benzylamino)cyclobutanol hydrochloride?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify cyclobutane ring geometry (e.g., trans/cis isomerism) and benzylamino group integration.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies).
  • Mass Spectrometry (MS): ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 212.1 for the free base) .

Q. What are the primary solubility and stability considerations for this compound in experimental buffers?

The hydrochloride salt form enhances aqueous solubility (≥50 mg/mL in water at 25°C). Stability studies indicate degradation under prolonged exposure to light or alkaline conditions (pH > 8), necessitating storage in amber vials at 2–8°C. For in vitro assays, prepare fresh solutions in PBS or saline to avoid hydrolysis of the cyclobutanol moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or halogen substituents) on the cyclobutane ring influence biological activity?

Analog studies reveal that methyl substitution at the 3-position (e.g., trans-3-amino-3-methylcyclobutanol hydrochloride) enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications. Halogenation (e.g., Cl or Br) at the benzyl group increases receptor binding affinity in neurotransmitter systems but may reduce metabolic stability . Computational docking (e.g., AutoDock Vina) can predict steric and electronic effects of substituents on target interactions .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antinociceptive vs. pro-inflammatory effects)?

Discrepancies may arise from assay-specific conditions:

  • In vitro vs. in vivo models: Antinociceptive effects in rodent pain models (e.g., tail-flick test) contrast with pro-inflammatory cytokine modulation in macrophage assays. Use isoform-specific receptor knockdown (e.g., siRNA targeting µ-opioid or TNF-α receptors) to clarify mechanisms .
  • Dose dependency: Low doses (0.1–1 mg/kg) may activate anti-inflammatory pathways, while higher doses (>10 mg/kg) induce oxidative stress .

Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

Chiral resolution via preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess. Asymmetric synthesis routes, such as catalytic hydrogenation with Rh(I) complexes, yield enantiopure intermediates. Validate configurations using circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. What are the limitations of current in vitro models for studying this compound’s pharmacokinetics?

Standard hepatocyte or microsomal stability assays may underestimate metabolic clearance due to the compound’s unique cyclobutane ring. Incorporate 3D spheroid models or cytochrome P450 isoform-specific inhibitors (e.g., CYP3A4 ketoconazole) to refine predictions. Plasma protein binding assays (equilibrium dialysis) are critical for assessing free drug concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylamino)cyclobutanol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Benzylamino)cyclobutanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.